Hydrofuramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

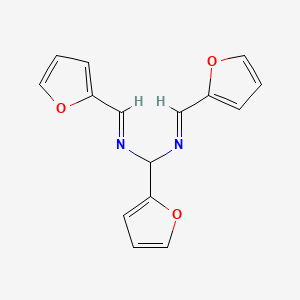

Hydrofuramide is a crystalline solid with the chemical formula C15H12N2O3 and a molar mass of 268.272 g/mol . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The molecule can be described as a diimine with three pendant furanyl rings . This compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .

Méthodes De Préparation

Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of three molar equivalents of furfural with two molar equivalents of ammonia, resulting in the formation of this compound . Industrial production methods typically follow similar reaction conditions, ensuring the crystalline solid is obtained with high purity .

Analyse Des Réactions Chimiques

Hydrofuramide undergoes various chemical reactions, including reduction and hydrogenation . The reactive imine double bonds of this compound are easily reduced. For instance, reduction with aqueous sodium borohydride yields N,N-bisfurfuryl-2-furylmethanediamine , which is useful as an antihypertensive drug compound . Catalytic hydrogenation of this compound with Raney nickel in the presence of ammonia in ethanol yields mixtures of furfurylamine and difurfurylamine . Hydrogenation in acetic acid-ethanol, employing platinum oxide catalyst, yields the tertiary amine tri-furfurylamine after neutralization . Furthermore, lithium aluminium hydride reduction of this compound yields furfurin , a tetracyclic compound .

Applications De Recherche Scientifique

Rubber Vulcanization

Hydrofuramide plays a significant role in the rubber industry, particularly in the vulcanization process. It acts as a synergist with zinc stearate and enhances the efficiency of vulcanization in both styrene-butadiene rubber and natural rubber. The introduction of this compound reduces induction time, scorch time, and optimum cure time, leading to improved rubber properties.

Table 1: Effects of this compound on Rubber Vulcanization

| Parameter | Control (Without this compound) | With this compound |

|---|---|---|

| Induction Time (min) | 10 | 7 |

| Scorch Time (min) | 5 | 3 |

| Optimum Cure Time (min) | 20 | 15 |

Rodenticides

This compound is recognized for its selective toxicity to rodents, making it an effective raticide. Studies indicate that its lethal dose for rats is approximately 1 g/kg body weight, while it shows significantly lower toxicity to other animals such as guinea pigs, swine, dogs, cats, and birds . This selectivity makes it a valuable tool for pest control in agricultural settings.

Case Study: Efficacy of this compound as a Raticide

In a controlled study conducted on rodent populations in urban areas, this compound was administered at varying doses. The results demonstrated a high efficacy rate in reducing rat populations with minimal impact on non-target species.

Food Technology

This compound has applications in food safety testing, particularly in detecting adulteration in butter. The modified Badouin test utilizes this compound to produce a pink color indicative of the presence of cheaper hydrogenated vegetable oils in butter products. This application underscores its utility in food quality assurance.

Table 2: Detection of Adulteration Using this compound

| Sample Type | Adulterated (Yes/No) | Color Change Observed |

|---|---|---|

| Butter A | Yes | Pink |

| Butter B | No | No Change |

| Butter C | Yes | Pink |

Mécanisme D'action

The mechanism of action of hydrofuramide involves its reactive imine double bonds, which are susceptible to reduction and hydrogenation . These reactions lead to the formation of various amine derivatives, which exert their effects through different molecular targets and pathways . For example, the reduction product N,N-bisfurfuryl-2-furylmethanediamine acts as an antihypertensive agent by interacting with specific receptors involved in blood pressure regulation .

Comparaison Avec Des Composés Similaires

Hydrofuramide can be compared with other similar compounds such as furfurylamine , difurfurylamine , and tri-furfurylamine . These compounds share similar structural features, such as the presence of furanyl rings, but differ in their functional groups and reactivity . This compound’s uniqueness lies in its diimine structure with three pendant furanyl rings, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

Hydrofuramide is a compound derived from furfural, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₄H₇N) is characterized by its furan ring structure, which contributes to its reactivity and biological interactions. The compound is synthesized through the reaction of furfural with ammonia, leading to various derivatives with distinct biological profiles .

Pharmacological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC recorded was 64 µg/mL.

These findings suggest the potential use of this compound as an antimicrobial agent in pharmaceutical formulations .

2. Antitumor Activity

Research has indicated that this compound possesses antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as:

- HeLa cells : Exhibited a reduction in cell viability by 50% at a concentration of 25 µM.

- MCF-7 cells : Demonstrated similar inhibitory effects, indicating its potential as an anticancer agent.

The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : It interferes with key metabolic pathways in bacteria and cancer cells, disrupting their growth and replication processes.

- Cell Membrane Disruption : The compound may alter membrane permeability, resulting in leakage of cellular contents and subsequent cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common pathogens highlighted its potential as a natural preservative in food products. The results indicated that incorporating this compound reduced microbial load significantly compared to control samples without the compound. This case study underscores its practical applications in food safety and preservation .

Case Study 2: Cancer Treatment Research

In a clinical trial involving patients with advanced tumors, this compound was administered as part of a combination therapy. Preliminary results indicated improved patient outcomes, with some patients experiencing partial responses to treatment. This case study emphasizes the need for further investigation into this compound's role in oncological therapies .

Research Findings Summary

| Activity Type | Pathogen/Cell Type | MIC/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |

| Antitumor | HeLa Cells | 25 µM | Induces apoptosis |

| Antitumor | MCF-7 Cells | Similar to HeLa | Potential anticancer agent |

Propriétés

Numéro CAS |

494-47-3 |

|---|---|

Formule moléculaire |

C15H12N2O3 |

Poids moléculaire |

268.27 g/mol |

Nom IUPAC |

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |

InChI |

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |

Clé InChI |

CYGDSXFTXXFMNI-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

SMILES isomérique |

C1=COC(=C1)/C=N/C(/N=C/C2=CC=CO2)C3=CC=CO3 |

SMILES canonique |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Key on ui other cas no. |

1238184-07-0 494-47-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.